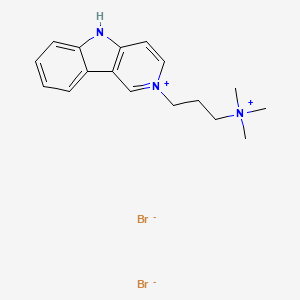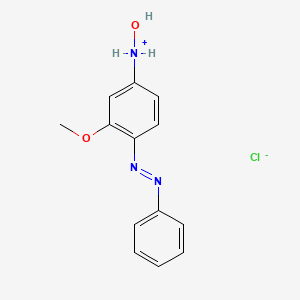
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride is a chemical compound with the molecular formula C13H13N3O2·HCl. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with a phenolic compound under controlled pH conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of high-purity starting materials and stringent quality control measures are crucial in industrial production to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Chromophoric Properties: The azo group (-N=N-) is responsible for the compound’s ability to absorb light and impart color.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to staining or marking of specific structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-hydroxy-4-(phenylazo)-: Similar structure but lacks the methoxy group.
Benzenamine, N-hydroxy-3-methoxy-4-(methylazo)-: Similar structure but with a methyl group instead of a phenyl group in the azo linkage.
Uniqueness
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride is unique due to the presence of both the methoxy and phenylazo groups, which confer distinct chemical and physical properties. These structural features enhance its chromophoric properties and make it suitable for specific applications in dyeing and staining processes.
Propriétés
Numéro CAS |
64042-14-4 |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
hydroxy-(3-methoxy-4-phenyldiazenylphenyl)azanium;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-18-13-9-11(16-17)7-8-12(13)15-14-10-5-3-2-4-6-10;/h2-9,16-17H,1H3;1H |
Clé InChI |
CUQVPVSKCOSVPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[NH2+]O)N=NC2=CC=CC=C2.[Cl-] |
Numéros CAS associés |
80830-33-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)
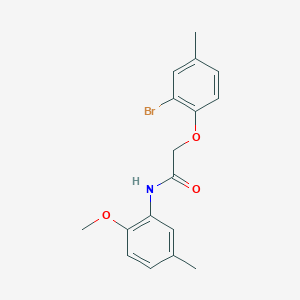
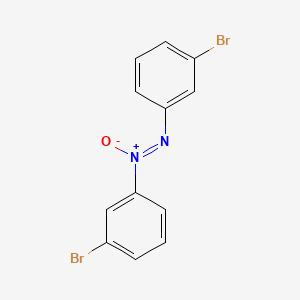
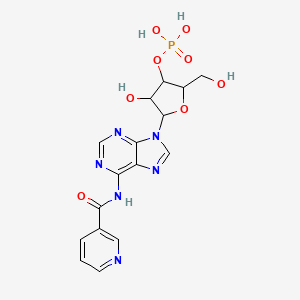

![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)

![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
